

Technical Guide: Physicochemical Properties of Methyl 3-hydroxy-4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B181651

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of **methyl 3-hydroxy-4-nitrobenzoate** (CAS No: 713-52-0), a key intermediate in organic synthesis. This document outlines its physical properties, standard experimental procedures for their determination, and a typical workflow for its synthesis and characterization.

Data Presentation: Melting and Boiling Points

The physicochemical properties of a compound are crucial for its identification, purification, and application in further chemical synthesis. Below is a summary of the available data for **methyl 3-hydroxy-4-nitrobenzoate**.

Table 1: Physical Properties of **Methyl 3-hydroxy-4-nitrobenzoate**

Property	Value	Notes
Melting Point	88.0–95.0 °C[1]	A melting range is often reported, indicating the transition from solid to liquid.
89.5–90.5 °C[2]	A narrower range suggests a higher purity of the sample.[2]	
86–88 °C, 91–92 °C	Literature values cited in a synthesis report.[2]	
Boiling Point	Not available	An experimental boiling point is not readily found in the literature. This is common for complex organic molecules that may decompose at the high temperatures required for boiling under atmospheric pressure.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and the small amount of sample required.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Sample of **methyl 3-hydroxy-4-nitrobenzoate**

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to gently grind any crystals.
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Perform an initial rapid heating to find an approximate melting range. This will save time in the subsequent accurate measurements.
- **Accurate Determination:** Use a fresh sample and heat the block rapidly to about 15-20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- **Observation:** Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
- **Replicate:** For accuracy, repeat the determination at least twice with fresh samples. Pure substances typically have a sharp melting range of 1-2 °C.[3]

Boiling Point Determination (Micro-scale Capillary Method)

This method is suitable for small quantities of liquid and is a standard technique when distillation is not feasible.

Apparatus:

- Small test tube or fusion tube

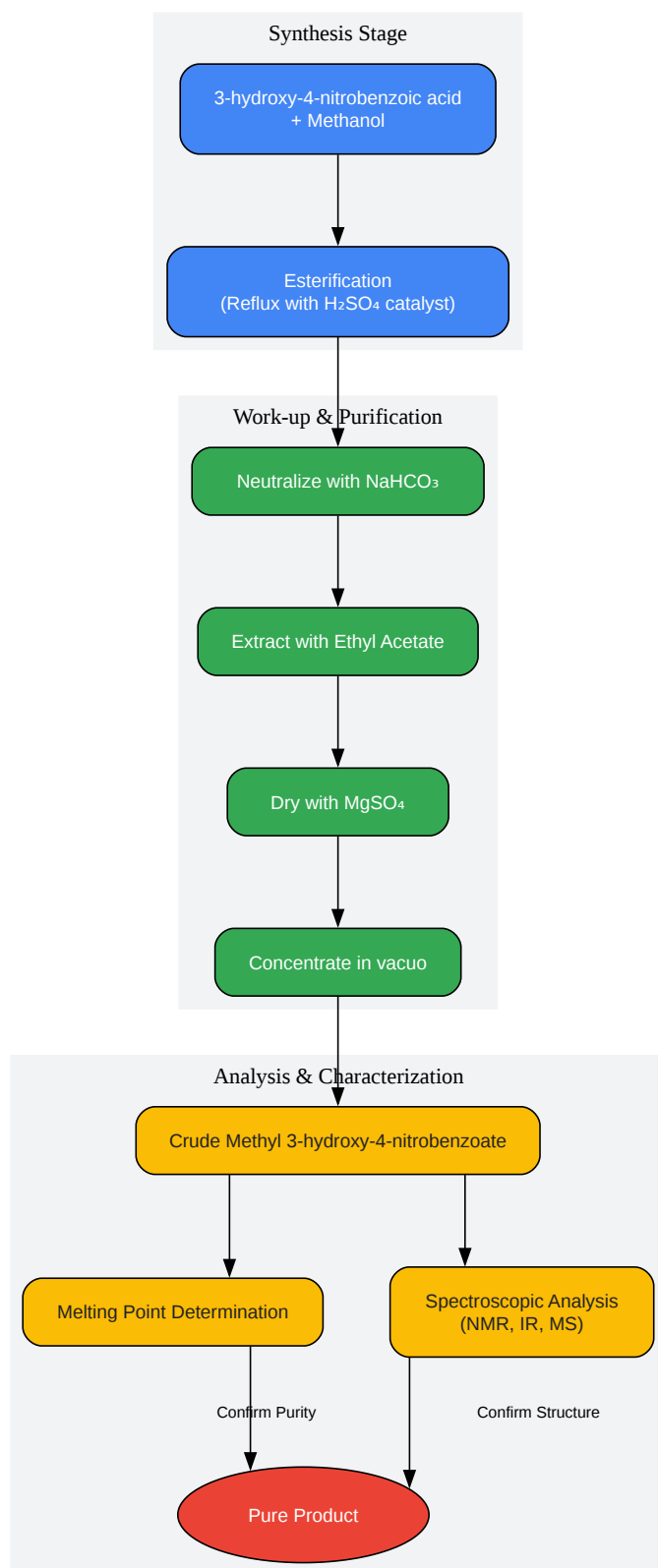
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)
- Rubber band or thread to attach the test tube to the thermometer

Procedure:

- **Sample Preparation:** Add a small amount (a few milliliters) of the liquid compound into the small test tube.
- **Capillary Inversion:** Place the capillary tube into the test tube with the open end down.
- **Apparatus Assembly:** Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- **Heating:** Immerse the assembly in a heating bath (like a Thiele tube) so that the heat is distributed evenly.^[4]
- **Observation:** Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, this stream will become rapid and continuous.
- **Recording the Boiling Point:** When a continuous stream of bubbles is observed, stop heating. The liquid will begin to cool. The exact boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.^{[4][5]} This is the point where the external pressure equals the vapor pressure of the liquid.
- **Pressure Correction:** It is important to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **methyl 3-hydroxy-4-nitrobenzoate**, a process highly relevant to drug development and chemical research professionals.



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Caption: Workflow for Synthesis and Characterization of **Methyl 3-hydroxy-4-nitrobenzoate**.

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